molecular formula C11H16N2O4 B8311143 3-Hydroxymethyl-5-(2,3-dihydroxypropylaminocarbonyl)aniline

3-Hydroxymethyl-5-(2,3-dihydroxypropylaminocarbonyl)aniline

Cat. No. B8311143
M. Wt: 240.26 g/mol
InChI Key: HNZQXCLCXQHAGZ-UHFFFAOYSA-N
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Patent
US06310243B1

Procedure details

1-Hydroxymethyl-3-nitro-5-(2,3-dihydroxypropylaminocarbonyl)benzene (12.0 g, 44.4 mmol) was hydrogenated in methanol (150 ml) at 60 psi H2 using Pd/C (10%, 100 mg) as the catalyst. The catalyst was removed by filtration and the residue was evaporated. Addition of methanol (10 ml) precipitated the product as a white solid which was filtered off and dried. Yield: 6.6 g (62%).
Name
1-Hydroxymethyl-3-nitro-5-(2,3-dihydroxypropylaminocarbonyl)benzene
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([NH:11][CH2:12][CH:13]([OH:16])[CH2:14][OH:15])=[O:10])[CH:6]=[C:5]([N+:17]([O-])=O)[CH:4]=1>CO.[Pd]>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([C:9]([NH:11][CH2:12][CH:13]([OH:16])[CH2:14][OH:15])=[O:10])[CH:8]=1)[NH2:17]

Inputs

Step One
Name
1-Hydroxymethyl-3-nitro-5-(2,3-dihydroxypropylaminocarbonyl)benzene
Quantity
12 g
Type
reactant
Smiles
OCC1=CC(=CC(=C1)C(=O)NCC(CO)O)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residue was evaporated
ADDITION
Type
ADDITION
Details
Addition of methanol (10 ml)
CUSTOM
Type
CUSTOM
Details
precipitated the product as a white solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OCC=1C=C(N)C=C(C1)C(=O)NCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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